molecular formula C13H14N2O B1597556 2-(2-furyl)-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine CAS No. 394655-13-1

2-(2-furyl)-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine

Cat. No.: B1597556
CAS No.: 394655-13-1
M. Wt: 214.26 g/mol
InChI Key: GFIUPJNYBUXKTD-UHFFFAOYSA-N
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Description

2-(2-furyl)-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine is a compound that belongs to the benzodiazepine family, characterized by its unique structure that includes a furan ring Benzodiazepines are well-known for their applications in medicine, particularly as anxiolytics, sedatives, and muscle relaxants

Mechanism of Action

Target of Action

Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics .

Mode of Action

Furan-containing compounds are known to interact with their targets in a variety of ways, depending on the specific derivative and target . The compound’s interaction with its targets could lead to changes at the molecular level, which could then translate into observable effects at the cellular or organismal level.

Biochemical Pathways

Furan derivatives have been known to affect a variety of biochemical pathways, depending on the specific derivative and its targets . The downstream effects of these interactions can vary widely and could include changes in cellular metabolism, signal transduction, or gene expression.

Result of Action

Furan derivatives have been known to exhibit a wide range of effects, depending on the specific derivative and its targets .

Action Environment

The action, efficacy, and stability of 2-(furan-2-yl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine can be influenced by a variety of environmental factors . These could include factors such as pH, temperature, and the presence of other molecules or ions in the environment.

Biochemical Analysis

Biochemical Properties

2-(furan-2-yl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of 2-(furan-2-yl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter gene expression by binding to specific transcription factors, thereby influencing the transcription of target genes .

Molecular Mechanism

At the molecular level, 2-(furan-2-yl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, leading to changes in their structure and function. For example, it can inhibit enzyme activity by binding to the enzyme’s active site, preventing substrate binding and subsequent catalysis . It can also activate certain enzymes by inducing conformational changes that enhance their activity .

Temporal Effects in Laboratory Settings

The temporal effects of 2-(furan-2-yl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its effectiveness. In vitro studies have shown that the compound remains stable under specific conditions but can degrade when exposed to light or high temperatures . Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell viability and function .

Dosage Effects in Animal Models

In animal models, the effects of 2-(furan-2-yl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine vary with different dosages. At low doses, the compound can have beneficial effects, such as enhancing cognitive function and reducing anxiety . At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity .

Metabolic Pathways

2-(furan-2-yl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can influence metabolic flux and metabolite levels by modulating the activity of these enzymes. For instance, it can increase the production of certain metabolites by enhancing enzyme activity or decrease metabolite levels by inhibiting enzyme function .

Transport and Distribution

The transport and distribution of 2-(furan-2-yl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the movement of the compound across cell membranes, while binding proteins help in its localization and accumulation within specific cellular compartments . The compound’s distribution can influence its effectiveness and potential side effects.

Subcellular Localization

The subcellular localization of 2-(furan-2-yl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, the compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production .

Chemical Reactions Analysis

2-(2-furyl)-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine undergoes various chemical reactions, including:

Scientific Research Applications

2-(2-furyl)-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine has a wide range of scientific research applications:

Comparison with Similar Compounds

2-(2-furyl)-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine can be compared with other benzodiazepines such as diazepam and lorazepam. . Similar compounds include:

Properties

IUPAC Name

4-(furan-2-yl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-2-5-11-10(4-1)14-8-7-12(15-11)13-6-3-9-16-13/h1-6,9,12,14-15H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIUPJNYBUXKTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2NC1C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377996
Record name 2-(Furan-2-yl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

394655-13-1
Record name 2-(2-Furanyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=394655-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Furan-2-yl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-furyl)-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine
Reactant of Route 2
2-(2-furyl)-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine
Reactant of Route 3
2-(2-furyl)-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine
Reactant of Route 4
2-(2-furyl)-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine
Reactant of Route 5
2-(2-furyl)-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine
Reactant of Route 6
2-(2-furyl)-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine

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